molecular formula C7H7N3 B1500413 6-methyl-5H-Pyrrolo[3,2-d]pyrimidine CAS No. 91724-58-2

6-methyl-5H-Pyrrolo[3,2-d]pyrimidine

Cat. No. B1500413
CAS RN: 91724-58-2
M. Wt: 133.15 g/mol
InChI Key: VGPUMURDABAISZ-UHFFFAOYSA-N
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Description

6-methyl-5H-Pyrrolo[3,2-d]pyrimidine is a type of pyrrolopyrimidine, a class of compounds that have been studied for many years as potential lead compounds for the development of antiproliferative agents . Pyrrolopyrimidines are sterically and electronically similar to the naturally occurring purine nucleobases . They have seen widespread biological activity and have been extensively utilized in the design of small molecule inhibitors .


Molecular Structure Analysis

The molecular structure of 6-methyl-5H-Pyrrolo[3,2-d]pyrimidine is characterized by a pyrrolopyrimidine core, which is a bicyclic structure consisting of a pyrimidine ring fused with a pyrrole ring . The compound contains a methyl group at the 6-position .


Chemical Reactions Analysis

While specific chemical reactions involving 6-methyl-5H-Pyrrolo[3,2-d]pyrimidine are not available, pyrimidines in general have been known to undergo a variety of reactions . For instance, they have been involved in [3 + 3] annulation reactions with amidines under Cu-catalysis .

Scientific Research Applications

Potential Anti-Cancer Therapeutics

6-methyl-5H-Pyrrolo[3,2-d]pyrimidine derivatives have been investigated for their potential as anti-cancer therapeutics. Research focused on N5-substituted pyrrolo[3,2-d]pyrimidines, revealing their ability to act as DNA or RNA alkylators. This makes them promising candidates for antiproliferative agents, with specific attention on the N5 position of the pyrrole ring for enhancing antiproliferative activity (Cawrse et al., 2019).

Fluorescent Analogs for Oligonucleotide Study

6-methyl-5H-Pyrrolo[3,2-d]pyrimidine derivatives have been used as fluorescent analogs of cytidine and deoxycytidine in oligonucleotide studies. These compounds, such as pyrrolo-dC, serve as useful tools for examining the structure and behavior of oligonucleotides, providing valuable insights into nucleic acid research (Berry et al., 2004).

Antimicrobial and Anticancer Activities

Pyrrolo[2,3‐d]pyrimidines, including derivatives of 6-methyl-5H-Pyrrolo[3,2-d]pyrimidine, have demonstrated both anticancer and antimicrobial activities. The synthesis and biological evaluation of these compounds have shown potential in the development of new therapeutic agents (Quijano et al., 1990).

Glycinamide Ribonucleotide Formyltransferase Inhibitors

These derivatives have been identified as potent inhibitors of glycinamide ribonucleotide formyltransferase (GARFTase), a key enzyme in nucleotide biosynthesis. This property suggests their potential in cancer treatment, particularly targeting folate receptor-specific pathways (Deng et al., 2008).

Novel Synthetic Pathways

Research has also focused on improved synthetic procedures for creating various pyrrolo[2,3-d]pyrimidines, including the 6-methyl variant. These advancements in synthesis techniques are crucial for the efficient production of these compounds for further biological studies (Itoh et al., 1989).

Antiviral Activities

Certain pyrrolo[2,3-d]pyrimidine nucleosides related to toyocamycin and sangivamycin, which include modifications of the 6-methyl-5H-Pyrrolo[3,2-d]pyrimidine structure, have shown promising antiviral activities. These findings expand the potential applications of these compounds beyond cancer therapeutics (Gupta et al., 1989).

Future Directions

Pyrrolopyrimidines, including 6-methyl-5H-Pyrrolo[3,2-d]pyrimidine, have shown promise in the development of antitumor agents . Future research could focus on further exploring the antiproliferative potential of these compounds, as well as their potential as DNA or RNA alkylators . Additionally, the development of more potent and effective targeted kinase inhibitors (TKIs) is a promising area of research .

properties

IUPAC Name

6-methyl-5H-pyrrolo[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-5-2-6-7(10-5)3-8-4-9-6/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGPUMURDABAISZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=NC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80663910
Record name 6-Methyl-5H-pyrrolo[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80663910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-5H-Pyrrolo[3,2-d]pyrimidine

CAS RN

91724-58-2
Record name 6-Methyl-5H-pyrrolo[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80663910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methyl-5H-pyrrolo[3,2-d]pyrimidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
A Gangjee, RK Pavana, W Li, E Hamel… - Pharmaceutical …, 2012 - Springer
Purpose To study the effects of a regioisomeric change on the biological activities of previously reported water soluble, colchicine site binding, microtubule depolymerizing agents. …
Number of citations: 26 link.springer.com
L Zhao, K Tao, H Li, J Zhang - Tetrahedron, 2011 - Elsevier
A novel one-pot protocol for the syntheses of 2-chloro-pyrrolo[3,2-d]pyrimidines was described. A series of 2-chloro-pyrrolo[3,2-d]pyrimidines were prepared from readily available …
Number of citations: 18 www.sciencedirect.com
A Gangjee, W Li, SF Queener - ABSTRACTS …, 2008 - … CHEMICAL SOC 1155 16TH ST, NW …
Number of citations: 0

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